molecular formula C15H26Cl2N4O6 B1682144 Valopicitabine dihydrochloride CAS No. 640725-71-9

Valopicitabine dihydrochloride

カタログ番号: B1682144
CAS番号: 640725-71-9
分子量: 429.3 g/mol
InChIキー: XENHXZMAOSTXGD-DSMKLBDQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

バロピシタビン二塩酸塩は、ヌクレオシド類似体である2'-C-メチルシチジン のプロドラッグであり、著しい抗C型肝炎ウイルス(HCV)活性 を示します。

投与後、バロピシタビン二塩酸塩は2'-C-メチルシチジンに変換され、その後活性型5-トリリン酸体に変換されます。この活性型は、ウイルスRNA鎖の伸長とウイルスRNA依存性RNAポリメラーゼ活性を阻害し、HCV RNAの産生と複製を阻害します .

製法

合成経路と反応条件

バロピシタビン二塩酸塩は、2'-C-メチルシチジンの3'-O-L-バリルエステル誘導体として合成されます 。合成には、特定の反応条件下で2'-C-メチルシチジンとL-バリンをエステル化してプロドラッグを生成する工程が含まれます。次に、エステルを塩酸で処理して二塩酸塩を生成します .

工業生産方法

バロピシタビン二塩酸塩の工業生産は、上記に示したのと同様の合成経路に従いますが、大規模生産向けに最適化されています。これには、工業グレードの試薬と溶媒を使用すること、ならびに最終生成物の収率と純度を確保するための制御された反応条件が含まれます .

準備方法

Synthetic Routes and Reaction Conditions

Valopicitabine dihydrochloride is synthesized as the 3’-O-L-valinyl ester derivative of 2’-C-methylcytidine . The synthesis involves the esterification of 2’-C-methylcytidine with L-valine under specific reaction conditions to form the prodrug. The dihydrochloride form is then obtained by treating the ester with hydrochloric acid .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes as described above, with optimization for large-scale production. This includes the use of industrial-grade reagents and solvents, as well as controlled reaction conditions to ensure high yield and purity of the final product .

化学反応の分析

反応の種類

バロピシタビン二塩酸塩は、いくつかの重要な反応を起こします。

一般的な試薬と条件

    加水分解: 通常、水性酸性または塩基性条件で行われます。

    リン酸化: 体内で酵素的に行われます。

生成される主な生成物

科学研究への応用

バロピシタビン二塩酸塩は、C型肝炎ウイルス感染症の治療における可能性について広範囲にわたって研究されてきました。RNA依存性RNAポリメラーゼ阻害剤として作用するため、抗ウイルス療法の有望な候補です また、プロドラッグの性質により、活性化合物の2'-C-メチルシチジンの生物学的利用能と標的化送達が向上します .

科学的研究の応用

Key Mechanistic Insights:

  • Inhibition of HCV Polymerase : The active form of valopicitabine competes with cytidine triphosphate, disrupting the elongation of viral RNA chains .
  • Broad Antiviral Activity : Besides HCV, 2'-C-methylcytidine has shown activity against other RNA viruses such as the bovine viral diarrhea virus and various flaviviruses .

Hepatitis C Virus Treatment

Valopicitabine has been evaluated in several clinical trials for its effectiveness in treating HCV:

  • Phase II Trials : Initial studies focused on comparing valopicitabine to pegylated interferon in treatment-naive patients and those who had previously failed standard therapies. Notably, co-administration with pegylated interferon-alpha led to significant reductions in viral load .
  • Phase III Trials : Plans for expansive phase III trials were set up for both treatment-naïve and treatment-refractory patients, aiming to establish its role in combination therapies .

Gastrointestinal Toxicity

Despite promising antiviral activity, valopicitabine was discontinued from further development due to gastrointestinal side effects and cases of pancreatitis observed during trials . This highlights the importance of balancing efficacy with safety in drug development.

Comparative Efficacy

The following table summarizes key findings from various studies regarding valopicitabine's efficacy compared to other treatments:

TreatmentViral Load ReductionPatient TypeNotes
Valopicitabine + Peg-IFN5.0-logTreatment-naive HCV patientsSignificant reduction in viral load
Ribavirin + Peg-IFNVariableTreatment-refractory patientsOften associated with adverse effects
IDX184 (Novel Nucleotide)>3.0 logGenotype 1-infected chimpsWell tolerated; no emergence of resistance

Case Study 1: Phase IIa Clinical Trial

In a trial involving treatment-naive patients, valopicitabine was administered alongside pegylated interferon. Results indicated a substantial decrease in HCV RNA levels after 12 weeks of treatment, showcasing its potential as part of combination therapy.

Case Study 2: Treatment-Refractory Patients

Another study examined patients who had previously failed standard pegylated interferon and ribavirin therapy. Valopicitabine demonstrated a notable reduction in viral load, although gastrointestinal side effects limited its continued use.

作用機序

投与後、バロピシタビン二塩酸塩は2'-C-メチルシチジンに変換されます。この化合物はその後、活性型5-トリリン酸体に変換され、ウイルスRNA鎖の伸長とウイルスRNA依存性RNAポリメラーゼ活性を阻害します。この阻害は、HCV RNAの産生と複製を阻害し、抗ウイルス効果を発揮します .

類似化合物の比較

バロピシタビン二塩酸塩は、2'-C-メチルシチジンの生物学的利用能と標的化送達を向上させるプロドラッグの性質を持つため、ユニークです。類似化合物には次のようなものがあります。

バロピシタビン二塩酸塩は、HCV RNAポリメラーゼに対する特異的な標的化とプロドラッグ製剤により、薬物動態が向上するため、際立っています .

類似化合物との比較

Valopicitabine dihydrochloride is unique due to its prodrug nature, which enhances the bioavailability and targeted delivery of 2’-C-methylcytidine. Similar compounds include:

This compound stands out due to its specific targeting of HCV RNA polymerase and its prodrug formulation, which improves its pharmacokinetic properties .

生物活性

Valopicitabine dihydrochloride, a nucleoside analog and prodrug of 2'-C-methylcytidine, has been extensively studied for its antiviral properties, particularly against the Hepatitis C virus (HCV). This compound functions primarily as an inhibitor of the viral RNA-dependent RNA polymerase (NS5B), which is crucial for HCV replication. The following sections detail its biological activity, mechanisms of action, pharmacokinetics, and clinical findings.

Valopicitabine is converted into its active form, 2'-C-methylcytidine, upon administration. This metabolite inhibits HCV RNA chain elongation by competing with natural nucleotides for incorporation into the viral RNA. Key mechanisms include:

  • Inhibition of NS5B Polymerase : Valopicitabine binds to the NS5B polymerase, causing chain termination during viral RNA synthesis .
  • Regulation of Cellular Genes : It modulates the expression of various cellular genes involved in immune responses and cell cycle regulation, including c-myc and p53 pathways .
  • Impact on Immune Response : The compound has been shown to down-regulate T-lymphocyte proliferation and interfere with interferon signaling pathways, which may affect the host's antiviral state .

Pharmacokinetics

The pharmacokinetic profile of valopicitabine indicates significant oral bioavailability:

  • Bioavailability : Studies have reported oral bioavailability rates of approximately 34% in rats and 68% in humans .
  • Absorption : Valopicitabine is well absorbed after oral administration, leading to effective plasma concentrations necessary for antiviral activity .

Clinical Studies and Efficacy

Valopicitabine has undergone several clinical trials to evaluate its efficacy in treating chronic HCV infections. Notable findings include:

  • Phase II Trials : In trials involving treatment-naive patients, valopicitabine combined with pegylated interferon showed a significant reduction in HCV RNA levels. For instance, a 200 mg dose resulted in a comparable response rate to standard therapies .
  • Safety Profile : The drug exhibited a favorable safety profile at lower doses (200 mg), with fewer gastrointestinal side effects compared to higher doses (800 mg) that led to increased adverse events .

Case Studies

Several case studies highlight the effectiveness of valopicitabine in clinical settings:

  • Treatment-Naive Patients : A study reported that patients receiving valopicitabine in combination with pegylated interferon achieved sustained virologic response (SVR) rates similar to those seen with traditional therapies .
  • Non-Responder Trials : In patients who had previously failed pegylated interferon and ribavirin therapy, valopicitabine demonstrated potential for re-establishing viral clearance .

Summary Table of Clinical Findings

Study TypePopulationDosageKey Findings
Phase IIaTreatment-naive HCV200 mgComparable SVR rates to standard therapies
Phase IIbPeg-IFN/RBV non-respondersVariable dosesSignificant reduction in HCV RNA levels
Safety EvaluationHealthy VolunteersEscalating dosesOral bioavailability of 68%, minimal side effects

特性

IUPAC Name

[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)-4-methyloxolan-3-yl] (2S)-2-amino-3-methylbutanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O6.2ClH/c1-7(2)10(17)12(21)25-11-8(6-20)24-13(15(11,3)23)19-5-4-9(16)18-14(19)22;;/h4-5,7-8,10-11,13,20,23H,6,17H2,1-3H3,(H2,16,18,22);2*1H/t8-,10+,11-,13-,15-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XENHXZMAOSTXGD-DSMKLBDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC1C(OC(C1(C)O)N2C=CC(=NC2=O)N)CO)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O[C@@H]1[C@H](O[C@H]([C@]1(C)O)N2C=CC(=NC2=O)N)CO)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26Cl2N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

640725-71-9
Record name Valopicitabine dihydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0640725719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VALOPICITABINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KNU786IT4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Valopicitabine dihydrochloride
Reactant of Route 2
Valopicitabine dihydrochloride
Reactant of Route 3
Valopicitabine dihydrochloride
Reactant of Route 4
Valopicitabine dihydrochloride
Reactant of Route 5
Valopicitabine dihydrochloride
Reactant of Route 6
Valopicitabine dihydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。